3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-7-2-5(4-13)8-6(10)3-11-9(8)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSANINMGUPJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=C1)C=O)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187269 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-11-8 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: 3-Azido-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Scientific Research Applications
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
Key structural analogues include:
Key Research Findings
- Thieno[2,3-b]thiophene derivatives are synthesized via sodium hydride-mediated cyclization, a method adaptable to pyrrolopyridines but with lower yields for iodinated variants .
Biological Activity :
- L-750,667 demonstrates stereoselective binding to D4 receptors, with (+)-butaclamol showing 10-fold higher affinity than (-)-butaclamol . This highlights the importance of stereochemistry in pyrrolopyridine-based ligands, a factor underexplored in carbaldehyde derivatives.
Biological Activity
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both an iodine atom and a methoxy group, positions it as a promising candidate for further pharmacological exploration. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C9H7IN2O2
- Molecular Weight: 302.07 g/mol
- CAS Number: 1190312-11-8
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, potentially leading to biological effects like:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives can induce apoptosis in ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrrolo[2,3-b]pyridine derivatives have shown effectiveness against various pathogens:
- Antimycobacterial Activity: Some derivatives have been tested against Mycobacterium tuberculosis, with certain compounds exhibiting low MIC values (minimum inhibitory concentration), indicating potent activity against this pathogen .
Other Biological Activities
In addition to anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess:
- Analgesic Properties: Similar pyrrolo derivatives have been studied for their potential use in treating pain-related conditions.
- Antidiabetic Effects: Compounds within this chemical class have demonstrated the ability to enhance insulin sensitivity in preclinical models .
Case Studies and Research Findings
Q & A
Q. What are the critical factors in designing a synthetic route for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?
Key considerations include:
- Iodination strategy : Use transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) to introduce iodine at the 3-position while avoiding overhalogenation .
- Aldehyde protection : Employ protecting groups (e.g., acetals) during synthesis to prevent undesired oxidation or nucleophilic attacks at the aldehyde .
- Methoxy group stability : Optimize reaction pH and temperature to retain the methoxy substituent, which is prone to demethylation under harsh conditions .
- Multi-step protocols : Combine Vilsmeier-Haack formylation for aldehyde introduction with sequential functionalization steps .
Q. What purification methods are most effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar aldehyde derivatives from byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) based on differential solubility of the aldehyde vs. impurities .
- HPLC : Apply reverse-phase chromatography for high-purity isolation, particularly when synthesizing analogs for biological testing .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic characterization :
- H/C NMR : Identify key signals (e.g., aldehyde proton at ~9.8 ppm, pyrrole NH at ~12 ppm) and compare with computational predictions .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H] for iodine-containing species) .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm) .
Advanced Research Questions
Q. How can the iodine substituent be strategically functionalized for drug discovery applications?
- Cross-coupling reactions : Utilize Suzuki-Miyaura or Sonogashira reactions to replace iodine with aryl, alkenyl, or alkynyl groups for SAR studies .
- Nucleophilic substitution : React with amines or thiols under mild conditions to generate secondary derivatives while retaining the aldehyde for further modifications .
- Photocatalyzed reactions : Explore C–I bond activation under blue light to enable late-stage diversification without metal catalysts .
Q. What experimental approaches resolve contradictions in reported reaction yields for aldehyde-group modifications?
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (methanol, ethanol) solvents to assess nucleophilicity and side reactions .
- Catalyst optimization : Test bases (e.g., triethylamine vs. DBU) and transition metals (e.g., Pd(PPh) vs. PdCl) to improve selectivity .
- In-situ monitoring : Use F NMR or reaction calorimetry to track intermediates and optimize reaction kinetics .
Q. How can researchers design biological assays to evaluate the anticancer potential of derivatives?
- Targeted kinase inhibition : Screen against JAK/STAT or PI3K pathways using enzymatic assays, given the pyrrolopyridine core’s affinity for kinase ATP pockets .
- Cellular cytotoxicity : Test derivatives in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, correlating IC values with substituent electronic profiles .
- Molecular docking : Perform in silico studies to predict binding modes with proteins like BSA or DNA topoisomerases, guided by the aldehyde’s hydrogen-bonding capacity .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Lyophilization : Store as a freeze-dried solid under inert gas (N or Ar) to prevent aldehyde oxidation .
- Stabilizer additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution formulations to inhibit radical degradation .
- Low-temperature storage : Maintain at –20°C in amber vials to reduce thermal and photolytic decomposition .
Methodological Notes
- Controlled experiments are essential for optimizing synthetic routes and resolving literature discrepancies.
- Computational tools (e.g., DFT calculations, molecular dynamics) enhance mechanistic understanding of reactivity and biological interactions .
- Interdisciplinary collaboration with toxicology and pharmacology experts is recommended for translational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
